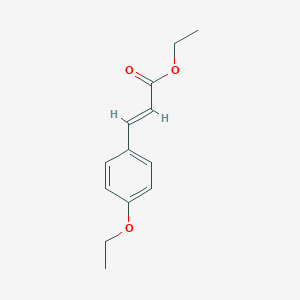

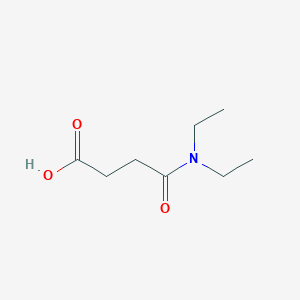

4-(Diethylamino)-4-oxobutanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves ring-opening reactions or condensation reactions. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, showcasing a method that could potentially be adapted for synthesizing 4-(Diethylamino)-4-oxobutanoic acid (Nayak et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed through techniques like IR, NMR, and X-ray diffraction studies. For instance, the molecular structure, as well as the first-order hyperpolarizability and infrared intensities of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, have been extensively analyzed, providing a framework for understanding the molecular structure of 4-(Diethylamino)-4-oxobutanoic acid (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions of structurally similar compounds, such as ethyl 4-bromo-3-oxobutanoate reacting with diethyl malonate, provide insights into the chemical reactivity of 4-(Diethylamino)-4-oxobutanoic acid. These studies reveal how substituents on the oxobutanoic acid framework influence reactivity and product formation (Tetsuzo Kato et al., 1978).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of 4-(Diethylamino)-4-oxobutanoic acid. Research on related compounds, like the study of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, provides valuable data on these aspects, which are pivotal for practical applications and synthesis strategies (A. D. Kumar et al., 2016).

Applications De Recherche Scientifique

-

Application in Optoelectronic Devices

- Field : Materials Science

- Summary : Tris [4-(diethylamino)phenyl] amine (TDAPA), a compound with a similar structure, has been investigated for its potential use in optoelectronic devices .

- Methods : Theoretical and experimental physical characteristics such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors of TDAPA were investigated for different solvents and techniques .

- Results : The study found that TDAPA exhibits a normal dispersion behavior in the visible region, making it suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes .

-

Application in Photooxygenation

- Field : Photochemical & Photobiological Sciences

- Summary : 4′-Diethylamino-3-hydroxyflavone, another compound with a similar structure, has been studied for its photooxygenation properties .

- Methods : The photolysis reactions of 4′-diethylamino-3-hydroxyflavone and its magnesium chelate were studied in acetonitrile solution .

- Results : Upon UV irradiation, both species were oxidized into O-4-diethylaminobenzoyl salicylic acid .

-

Application in Multi-Photon Lithography

- Field : Applied Physics

- Summary : Triphenylamine-based aldehydes, which have a similar structure, have been synthesized and tested for their suitability as photo-initiators for multi-photon lithography .

- Methods : The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .

- Results : Based on their broad fabrication window, the well-defined 3D prints in the sub-micron range (resolution and aspect ratio), the solubility, these photo-initiators are a viable alternative to standard photo-initiators .

-

Application in Esterification Catalyst

- Field : Organic Chemistry

- Summary : 4-Dimethylaminopyridine (DMAP), a compound with a similar structure, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides .

- Methods : DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion .

- Results : The bond from the acetyl group to the catalyst gets cleaved to generate the catalyst and the ester .

-

Application in Palladium-Catalyzed Carbon-Carbon Bond Formation

-

Application in Peptide Synthesis

-

Application in Organic Light Emitting Diodes (OLEDs)

- Field : Materials Science

- Summary : Tris [4-(diethylamino)phenyl] amine (TDAPA), a compound with a similar structure, has been investigated for its potential use in organic light emitting diodes (OLEDs) .

- Methods : Theoretical and experimental physical characteristics such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors of TDAPA were investigated for different solvents and techniques .

- Results : The study found that TDAPA exhibits a normal dispersion behavior in the visible region, making it suitable for optoelectronic devices and applications such as metal–organic semiconductor diodes .

-

Application in Sunscreens

- Field : Cosmetic Chemistry

- Summary : While not directly related to “4-(Diethylamino)-4-oxobutanoic acid”, compounds with similar structures, such as certain aromatic amines, are used in the formulation of sunscreens .

- Methods : These compounds are incorporated into sunscreen formulations due to their ability to absorb, reflect, and scatter ultraviolet (UV) radiation .

- Results : The use of these compounds in sunscreens can reduce the risk of skin disorders such as sunburn, skin aging, and cancer .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(diethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-9(4-2)7(10)5-6-8(11)12/h3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILORGWKMLOGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164970 | |

| Record name | Butanoic acid, 4-(diethylamino)-4-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diethylamino)-4-oxobutanoic acid | |

CAS RN |

1522-00-5 | |

| Record name | 4-(Diethylamino)-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamic acid, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylsuccinamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-(diethylamino)-4-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.